N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2S/c22-16-5-1-3-14(9-16)11-27-12-18(19(28)25-21-24-7-8-30-21)20(26-27)29-13-15-4-2-6-17(23)10-15/h1-6,9-10,12H,7-8,11,13H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHIBVYBCNOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the thiazole moiety via condensation reactions.
- Functionalization with fluorophenyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The pyrazole scaffold, to which this compound belongs, has been extensively studied for its anticancer properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer activity due to their ability to inhibit specific protein targets involved in cancer cell proliferation. For instance, the incorporation of thiazole groups has been shown to enhance the bioactivity of pyrazole derivatives against various cancer cell lines .
Key Findings:
- Pyrazolo[1,5-a]pyrimidines have demonstrated selective inhibition of protein kinases that are crucial in cancer signaling pathways.
- The compound's structure allows for modifications that can improve its efficacy and reduce toxicity levels compared to traditional chemotherapeutics .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of various enzymes linked to disease progression. For example, it may target kinases involved in inflammatory responses and cancer metastasis. Studies have identified that modifications in the pyrazole structure can lead to improved binding affinities and selectivity towards specific enzyme targets .
Case Study:
A recent study highlighted a related compound that showed potent inhibitory activity against multi-tyrosine kinases, suggesting that similar modifications could enhance the therapeutic profile of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide .
Photophysical Properties
Research into the photophysical properties of pyrazole derivatives indicates their potential use in material science applications, such as organic light-emitting diodes (OLEDs) and solar cells. The unique electronic properties imparted by the thiazole and pyrazole moieties can lead to enhanced light absorption and emission characteristics .
Applications:
- Development of new materials for optoelectronic devices.
- Use in sensors due to their sensitivity to environmental changes.
Synthetic Pathways
The synthesis of this compound involves several synthetic strategies that allow for structural variations leading to diverse biological activities. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound and its analogs .
Synthesis Techniques:
- One-pot reactions combining multiple reactants.
- Use of catalysts to enhance yield and reduce reaction times.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. Examples are:
- 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
- 1-(4-methoxyphenyl)-3-(3-fluorophenyl)-1H-pyrazole-4-carboxamide.
Uniqueness
The uniqueness of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other pyrazole derivatives.
Biological Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The thiazole and pyrazole moieties are known for their diverse pharmacological profiles, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrazole structure, along with fluorophenyl substituents. Its molecular characteristics include:
- Molecular Weight: 448.21 g/mol
- LogP: 4.4 (indicating lipophilicity)
- Hydrogen Bond Donors: 1
- Hydrogen Bond Acceptors: 16
- Rotatable Bonds: 6 .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole rings. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:
- IC50 Values: Some thiazole derivatives have exhibited IC50 values as low as 1.61 µg/mL against cancer cell lines, indicating potent activity .
The structure–activity relationship (SAR) suggests that the presence of electron-donating groups on the phenyl rings enhances cytotoxic activity. The incorporation of the thiazole moiety is crucial for the observed effects, as it contributes to binding interactions with target proteins involved in cancer progression .
Anti-inflammatory Activity
Compounds with thiazole and pyrazole frameworks have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. For example, certain derivatives have been shown to inhibit COX enzymes, which play a key role in inflammatory processes.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogenated phenyl groups has been correlated with enhanced antibacterial activity .
Study 1: Anticancer Activity Assessment
A study evaluated a series of thiazole-containing compounds for their anticancer effects using the MTT assay on various cancer cell lines including HT29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that compounds with similar structural features to this compound exhibited promising cytotoxicity with IC50 values less than that of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 0.95 |
| Compound B | Jurkat | 0.75 |
| N-(4,5-dihydro...) | HT29 | 0.85 |
Study 2: Anti-inflammatory Mechanism Investigation
In another investigation focusing on anti-inflammatory properties, compounds were tested for their ability to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages. Results showed that certain derivatives significantly reduced TNF-alpha levels, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?
Answer:
The synthesis involves constructing the pyrazole-thiazole hybrid core via cyclocondensation reactions. Key steps include:
- Thiazole ring formation : Use 4,5-dihydro-1,3-thiazol-2-amine as a nucleophile, reacting with a pre-functionalized pyrazole-4-carboxylic acid derivative. Adjust reaction temperature (e.g., 80–100°C) and solvent polarity (DMF or THF) to enhance regioselectivity .
- Fluorophenyl functionalization : Introduce 3-fluorophenylmethoxy and 3-fluorophenylmethyl groups via nucleophilic substitution or Mitsunobu reactions. Catalytic bases like K₂CO₃ improve substitution efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity crystals (>95% by HPLC) .
Basic: Which spectroscopic and crystallographic methods are critical for structural validation?
Answer:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm substituent positions, particularly distinguishing between fluorophenyl and thiazole protons .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and detect isotopic patterns from fluorine atoms .
- Single-crystal X-ray diffraction : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve bond lengths and angles. Data-to-parameter ratios >15 ensure reliability .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized bioassays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and controls. Confirm purity (>98%) via HPLC to exclude impurity-driven artifacts .
- Structure-activity relationship (SAR) analysis : Compare activity of derivatives (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to identify critical substituents .
- Crystallographic validation : Resolve binding modes via co-crystallization with target proteins (e.g., kinases) to correlate activity with molecular interactions .
Advanced: What experimental designs are effective for studying the compound’s metabolic stability?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS at 0, 15, 30, and 60 min. Use verapamil as a positive control .
- Metabolite identification : Employ high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites. Fluorine atoms may influence cytochrome P450 binding .
- Stability under physiological conditions : Assess pH-dependent hydrolysis (pH 1–7.4) to predict gastrointestinal absorption .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding affinity to targets (e.g., kinases) and off-targets (e.g., hERG). Prioritize derivatives with lower predicted IC₅₀ values .
- ADME prediction (SwissADME) : Calculate logP (target <5), topological polar surface area (TPSA <140 Ų), and P-glycoprotein substrate likelihood to improve bioavailability .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify residues critical for binding .
Basic: What are the key challenges in scaling up the synthesis for preclinical studies?
Answer:
- Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., thiazole ring formation) to maintain temperature control .
- Solvent selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to simplify waste management .
- Reproducibility : Standardize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) and monitor intermediates via inline FTIR .
Advanced: How can researchers elucidate the mechanism of action (MoA) of this compound?
Answer:
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins. Identify via LC-MS/MS .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (IC₅₀ <1 µM for lead targets) .
- CRISPR-Cas9 knockout : Validate target relevance by assessing loss of compound efficacy in gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
